3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound features a complex polycyclic architecture, comprising a tetrahydrothieno[2,3-b]quinoline core substituted with a 7,7-dimethyl group and a 5-oxo moiety. The 2-carboxamide group is linked to a phenyl ring bearing a benzo[d]thiazol-2-yl substituent at the 3-position. The benzo[d]thiazole moiety is a bicyclic heteroaromatic system known to enhance binding affinity in medicinal chemistry due to its rigidity and capacity for π-π stacking interactions .
Properties
IUPAC Name |
3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4O2S2/c1-33(2)16-22-26(23(38)17-33)25(18-9-4-3-5-10-18)27-28(34)29(41-32(27)37-22)30(39)35-20-12-8-11-19(15-20)31-36-21-13-6-7-14-24(21)40-31/h3-15H,16-17,34H2,1-2H3,(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGUSVCLTUMJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)N)C7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their pharmacokinetic properties.
Biological Activity
The compound 3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex heterocyclic molecule that integrates various pharmacophoric elements. Its biological activity is of significant interest due to its potential therapeutic applications in various diseases, particularly in oncology and neurodegenerative disorders.
Chemical Structure
The compound's structure features a thienoquinoline core combined with a benzo[d]thiazole moiety. The presence of amino and carboxamide functional groups enhances its interaction with biological targets. The following table summarizes its structural components:
| Component | Description |
|---|---|
| Thienoquinoline Core | Central structure contributing to bioactivity |
| Benzo[d]thiazole Moiety | Enhances interaction with biological targets |
| Amino Group | Potential for hydrogen bonding |
| Carboxamide Group | Increases solubility and bioavailability |
Anticancer Properties
Recent studies have demonstrated that compounds containing thienoquinoline and benzothiazole derivatives exhibit significant anticancer activities. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds with similar structures exhibited IC50 values ranging from 0.25 to 0.52 μM against MCF-7 cells, indicating potent antiproliferative effects .
- HCT-116 (Colon Cancer) : Another derivative showed an IC50 value of 0.26 μM against HCT-116 cells, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives has been extensively studied. Compounds in this class have been shown to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease:
- Aβ Inhibition : Certain benzothiazole derivatives demonstrated over 60% inhibition of Aβ aggregation at concentrations between 10 to 20 μM .
The proposed mechanisms for the biological activity of the compound include:
- Inhibition of Enzymes : Many benzothiazole derivatives act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
- Antioxidant Activity : The presence of thienoquinoline structures has been associated with antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress .
Case Studies
- Study on Anticancer Activity :
- Neuroprotective Study :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs:
Key Observations:
- Core Variations: The target compound’s tetrahydrothienoquinoline core (vs.
- Substituent Effects :
- The benzo[d]thiazol-2-yl group (target compound) offers enhanced lipophilicity and π-stacking capacity compared to B3’s chlorophenyl or B8’s dimethoxyphenyl .
- Electron-withdrawing groups (e.g., Cl in B3, CF₃ in ) may improve metabolic stability but reduce solubility, whereas electron-donating groups (e.g., methoxy in B8) could enhance solubility .
- Amino Group: The 3-amino group (target compound, ) is absent in B3/B8, suggesting a unique role in hydrogen bonding or catalytic interactions.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Bulky aromatic substituents (e.g., benzo[d]thiazole) correlate with improved P-gp inhibition but may reduce solubility .
- Therapeutic Potential: The target compound’s dual thienoquinoline and benzothiazole motifs position it as a candidate for multidrug resistance reversal or anticancer therapy, warranting further in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
